

Z-D-Ser-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Ser-OH

Cat. No.: B612884

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This technical guide provides an in-depth overview of N-Carbobenzoxymethyl-D-serine (**Z-D-Ser-OH**), a key building block in peptide synthesis and a compound of interest for various research and drug development applications. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, offering a valuable resource for scientists and professionals in the field.

Chemical Identification and Properties

Z-D-Ser-OH is a protected derivative of the D-isomer of the amino acid serine. The benzyloxycarbonyl (Z) group on the amine provides stability during peptide synthesis, preventing unwanted side reactions.

Table 1: Chemical Identifiers for **Z-D-Ser-OH**[\[1\]](#)

Identifier	Value
CAS Number	6081-61-4
Molecular Formula	C11H13NO5
IUPAC Name	(2R)-2-[[[(benzyloxy)carbonyl]amino]-3-hydroxypropanoic acid
Synonyms	N-Cbz-D-serine, Cbz-D-Ser-OH, N-Carbobenzoxy-D-serine
PubChem CID	489184
ChEMBL ID	CHEMBL245258

Table 2: Physicochemical Properties of **Z-D-Ser-OH**[\[1\]](#)

Property	Value
Molecular Weight	239.22 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (200 mg/mL)
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

Z-D-Ser-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its incorporation into a peptide chain using both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc-protected amino acids, including **Z-D-Ser-OH**.

Materials:

- Appropriate resin (e.g., PAM resin)
- Boc-protected amino acids (including Boc-Ser-OH where the side-chain hydroxyl is unprotected)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-diisopropylethylamine (DIPEA)
- Coupling agent (e.g., HBTU)
- N,N-dimethylformamide (DMF)
- Isopropanol

Procedure:

- Resin Swelling and Deprotection:
 - Swell the resin in DCM.
 - Remove the Boc protecting group from the pre-loaded amino acid by treating with 50% TFA in DCM for 30 minutes.
 - Wash the resin with DCM and isopropanol.
- Neutralization:
 - Neutralize the resin with 5% DIPEA in DCM.
 - Wash the resin with DCM.
- Amino Acid Coupling:
 - Dissolve Boc-Ser-OH (2.5 equivalents) and a coupling agent such as HBTU (2.5 equivalents) in DMF.

- Add DIPEA (5 equivalents) to the activation mixture.
- Add the activated amino acid solution to the resin and couple for the appropriate duration.
- Repeat Deprotection and Coupling Cycles:
 - Repeat steps 1-3 for the subsequent amino acids in the peptide sequence.
- Final Cleavage:
 - Wash the completed peptide-resin with DCM.
 - Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of Fmoc-protected amino acids, which can be adapted for the incorporation of **Z-D-Ser-OH** if it were part of a fragment coupled in solution phase prior to SPPS, or more commonly, where Fmoc-D-Ser(tBu)-OH would be used for direct incorporation. The general cycle is as follows:

Materials:

- Appropriate resin (e.g., Rink Amide resin)
- Fmoc-protected amino acids
- N,N-dimethylformamide (DMF)
- Piperidine
- Coupling agent (e.g., HBTU)
- N,N-diisopropylethylamine (DIPEA)

Procedure:

- Resin Swelling:

- Swell the resin in DMF.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
 - Wash the resin with DMF.
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the activation mixture.
 - Add the activated amino acid solution to the resin and couple for 1-2 hours.
- Repeat Deprotection and Coupling Cycles:
 - Repeat steps 2-3 for each amino acid in the sequence.
- Final Deprotection and Cleavage:
 - After the final coupling, perform a final Fmoc deprotection.
 - Wash the resin with DCM.
 - Treat the resin with a cleavage cocktail to release the peptide.

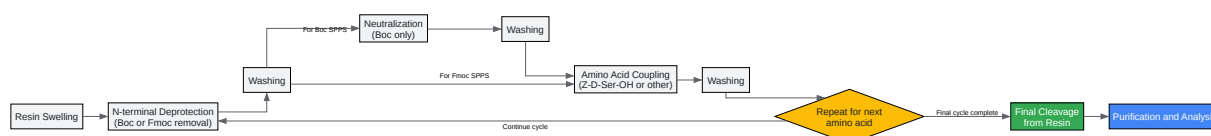
Biological Context and Potential Applications

While specific quantitative data on the biological activity of **Z-D-Ser-OH** itself is not extensively available in public literature, its core component, D-serine, is a well-established neuromodulator. D-serine acts as a co-agonist at the glycine site of NMDA receptors, playing a crucial role in synaptic plasticity and neurotransmission. The presence of the Z-group in **Z-D-Ser-OH** makes it a synthetic precursor, and its biological effects would likely only be observed after in vivo cleavage of this protecting group to release D-serine.

The primary application of **Z-D-Ser-OH** remains as a building block in the synthesis of peptides containing D-serine. These peptides can be designed as enzyme inhibitors, receptor ligands, or probes to study biological systems.

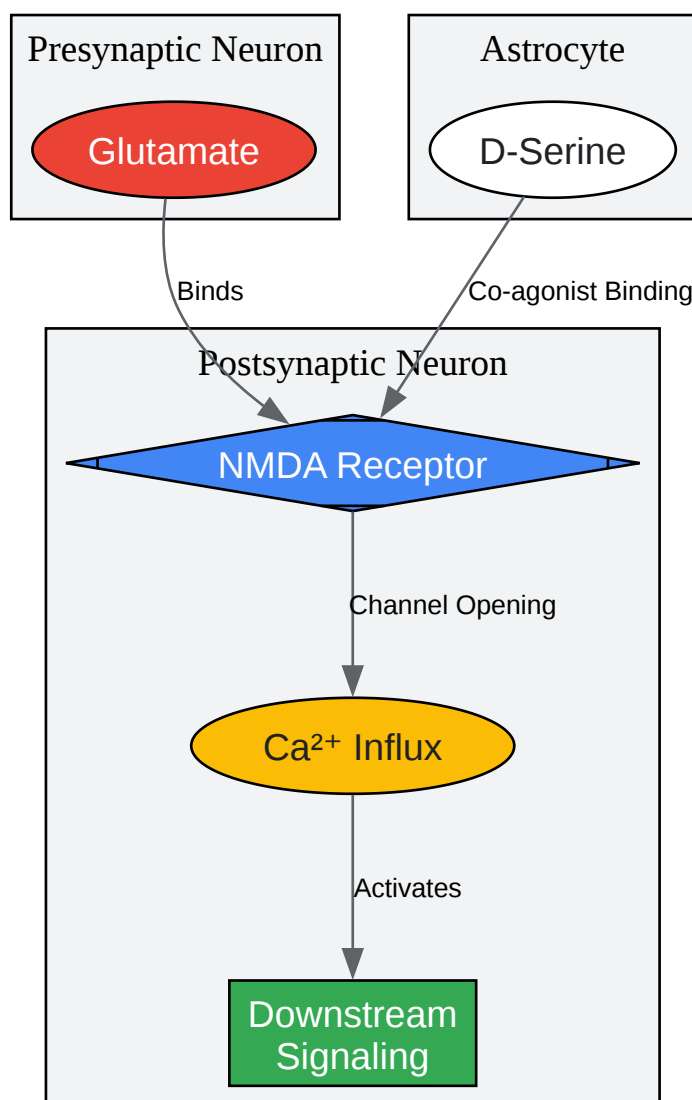
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the logical relationship of D-serine in the context of NMDA receptor signaling.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: Role of D-Serine as a co-agonist in NMDA receptor signaling.

Conclusion

Z-D-Ser-OH is a fundamental reagent for the synthesis of D-serine-containing peptides. Its proper use, guided by established SPPS protocols, is essential for achieving high-purity products for research and development. While the direct biological activity of the Z-protected form is limited, it serves as a valuable precursor to peptides that can probe the well-documented roles of D-serine in the central nervous system. Future research may explore novel applications of peptides synthesized using this versatile building block.

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References

- 1. medchemexpress.com [medchemexpress.com]
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